Bienvenue dans la boutique en ligne BenchChem!

(R)-Finerenone

Enantiomer pharmacology Chiral impurity Active pharmaceutical ingredient

(R)-Finerenone (CAS 1050477-30-9) is the 4R enantiomer of the nonsteroidal mineralocorticoid receptor antagonist (MRA) finerenone, chemically designated (R)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. While the (S)-enantiomer constitutes the pharmacologically active drug substance (marketed as Kerendia®), the (R)-enantiomer is manufactured exclusively as a chiral reference standard for enantiomeric impurity testing, with detailed characterization and optional traceability to USP/EP pharmacopeial standards.

Molecular Formula C21H22N4O3
Molecular Weight 378.4 g/mol
CAS No. 1050477-30-9
Cat. No. B3208495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Finerenone
CAS1050477-30-9
Molecular FormulaC21H22N4O3
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C
InChIInChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m0/s1
InChIKeyBTBHLEZXCOBLCY-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-Finerenone: Chiral Reference Standard for Enantiomeric Purity Testing of Finerenone Drug Substance


(R)-Finerenone (CAS 1050477-30-9) is the 4R enantiomer of the nonsteroidal mineralocorticoid receptor antagonist (MRA) finerenone, chemically designated (R)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide [1]. While the (S)-enantiomer constitutes the pharmacologically active drug substance (marketed as Kerendia®), the (R)-enantiomer is manufactured exclusively as a chiral reference standard for enantiomeric impurity testing, with detailed characterization and optional traceability to USP/EP pharmacopeial standards [1].

Why Generic Substitution Fails: The Indispensable Role of (R)-Finerenone in Enantiomeric Impurity Control


Finerenone drug substance is the (S)-enantiomer, which is the sole pharmacologically active form and the approved active pharmaceutical ingredient [1]. Consequently, the (R)-enantiomer is a chiral impurity that must be controlled to ≤0.1% in the finished drug product per pharmaceutical quality specifications . Generic substitutes such as racemic finerenone (which contains both enantiomers), reference standards for other MRAs (e.g., spironolactone or eplerenone), or even the (S)-enantiomer reference standard cannot provide the enantiomeric discrimination required to quantify this specific trace-level impurity, making the (R)-enantiomer reference standard irreplaceable for regulatory compliance.

R-Finerenone Quantitative Differentiation: Comparative Data Versus Closest Alternatives and Regulatory Requirements


Pharmacologically Inactive Impurity: R-Finerenone Is Not a Therapeutic Agent but a Critical Chiral Impurity Marker

Finerenone drug substance is specifically the (S)-enantiomer, which is the sole pharmacologically active form of the molecule [1]. The (R)-enantiomer lacks MR antagonist activity and is classified as a chiral impurity. Both the originator patent (WO 2008/104306) and subsequent process patents explicitly identify the (S)-enantiomer as the active entity, while the (R)-enantiomer is a by-product requiring removal or control [1][2].

Enantiomer pharmacology Chiral impurity Active pharmaceutical ingredient

Validated Chiral HPLC Resolution: Baseline Separation of Finerenone and Its 4R Enantiomer (Rₛ = 3.5)

The first published chiral HPLC method for simultaneous determination of finerenone and its 4R enantiomer achieves a resolution factor (Rₛ) of 3.5, far exceeding the USP minimum acceptance criterion of Rₛ ≥ 2.0 [1]. This robust baseline separation confirms the suitability of (R)-finerenone as a definitive reference marker for method development and routine QC.

Chiral chromatography Enantiomeric separation Method validation

High-Sensitivity LOQ: 0.40 μg/mL Enables Quantification of the R-Enantiomer at the 0.1% Impurity Level

The validated chiral HPLC method establishes a limit of quantification (LOQ) of 0.40 μg/mL for the 4R enantiomer, compared to 340 μg/mL for the main finerenone peak [1]. This 850-fold difference in sensitivity ensures that the R-enantiomer can be reliably detected and quantified at the ≤0.1% impurity threshold specified in finerenone drug substance monographs.

Limit of quantification Trace impurity analysis Quality control

Pharmacopeial Traceability: R-Finerenone Reference Standard Traceable to USP and EP Monographs

The (R)-finerenone reference standard is supplied with detailed characterization data compliant with regulatory guidelines, and further traceability against official pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. This level of traceability is mandatory for primary reference standards used in ANDA and 505(b)(2) regulatory submissions [1].

Pharmacopeial standard Reference material Regulatory compliance

Enantiomeric Purity Specification: R-Enantiomer Impurity Limit ≤0.1% in Finerenone Drug Substance

According to pharmaceutical-grade finerenone specifications, the enantiomer (R-finerenone) impurity is limited to not more than 0.1% . This specification aligns with ICH Q6A guidance, which requires that enantiomeric impurities be controlled at levels consistent with patient safety [1]. No alternative reference standard can serve as a substitute for quantifying this specific impurity.

Enantiomeric impurity Drug substance specification Quality attribute

R-Finerenone Application Scenarios: From Analytical Method Development to Regulatory Batch Release


Development and Validation of Chiral HPLC Methods for ANDA Filing

Pharmaceutical development laboratories use (R)-finerenone as the chiral impurity reference standard to establish and validate enantioselective HPLC methods per ICH Q2(R1) guidelines. The baseline resolution (Rₛ 3.5) and low LOQ (0.40 μg/mL) demonstrated in the published method [1] serve as target performance criteria, while the certified reference standard ensures method specificity, linearity, accuracy, and precision are documented for Abbreviated New Drug Application (ANDA) submissions.

Routine Quality Control and Batch Release Testing of Finerenone Drug Product

QC laboratories in pharmaceutical manufacturing routinely use (R)-finerenone as both a system suitability standard and a spiking reference to quantify the enantiomeric impurity in each lot of finerenone drug substance and finished drug product. Compliance with the ≤0.1% enantiomer limit is verified for every batch prior to release, satisfying cGMP regulations and pharmacopeial monograph requirements.

Stability Studies and Forced Degradation Assessment under ICH Conditions

During ICH Q1A(R2) long-term and accelerated stability studies, as well as forced degradation (oxidative, thermal, photolytic, humidity stress), (R)-finerenone standard is used to monitor potential racemization or enantiomeric degradation of finerenone. The availability of a well-characterized R-enantiomer reference material [1][2] allows accurate tracking of chiral inversion kinetics, directly supporting shelf-life justification and regulatory submission packages.

Academic and Industrial Research on Asymmetric Synthesis and Chiral Resolution

Research groups engaged in developing novel asymmetric synthesis routes or advanced chiral separation techniques for finerenone employ (R)-finerenone as a benchmark reference to determine enantioselectivity and resolution efficiency. The established HPLC method [1] and the documented pharmacological inactivity of the R-enantiomer [2] provide a rigorous framework for evaluating synthetic innovation, green chemistry metrics, and chiral purity outcomes.

Quote Request

Request a Quote for (R)-Finerenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.